molecular formula C19H20N2O2S B2705408 (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol CAS No. 905769-92-8

(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2705408
CAS No.: 905769-92-8
M. Wt: 340.44
InChI Key: DBQRMFLTWCTEIK-VXPUYCOJSA-N
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Description

(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound characterized by its unique thiazole ring structure and imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

  • Introduction of the Imine Group: : The imine group is introduced by reacting the thiazole derivative with an appropriate aldehyde or ketone. In this case, 2-methoxybenzaldehyde can be used to form the imine linkage.

  • Addition of the Propanol Group: : The final step involves the addition of a propanol group to the imine-thiazole intermediate. This can be achieved through a nucleophilic addition reaction using a suitable alcohol, such as 3-chloropropanol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the propanol moiety can undergo oxidation to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

  • Reduction: : The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and imine group. Researchers can explore its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, suggesting potential therapeutic applications.

Industry

In material science, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In drug discovery, it could target specific proteins or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-((2-hydroxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (Z)-3-(2-((2-chlorophenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can influence its electronic properties and reactivity, making it distinct from its analogs. This functional group can affect the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique applications and advantages in various fields.

Properties

IUPAC Name

3-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-18-11-6-5-10-16(18)20-19-21(12-7-13-22)17(14-24-19)15-8-3-2-4-9-15/h2-6,8-11,14,22H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQRMFLTWCTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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